1-(difluoromethyl)-1H-pyrazol-4-amine hydrochloride
Overview
Description
1-(difluoromethyl)-1H-pyrazol-4-amine hydrochloride is a chemical compound with the IUPAC name 1-(1-(difluoromethyl)-1H-pyrazol-3-yl)-N-methylmethanamine hydrochloride .
Chemical Reactions Analysis
Difluoromethylation processes often involve the transfer of CF2H to C (sp2) sites, both in stoichiometric and catalytic modes . Difluoromethylation of C (sp2)–H bonds can also be accomplished through Minisci-type radical chemistry .Scientific Research Applications
Synthesis and Characterization
Exploratory Process Development and Kilogram-Scale Synthesis : A novel oxazolidinone antibacterial candidate was developed using 1-(difluoromethyl)-1H-pyrazol-4-amine hydrochloride. This process was noted for its environmentally friendly and cost-effective approach, emphasizing high purity and safety in production (Yang et al., 2014).
X-Ray Crystal Study and Biological Activities : The structure of pyrazole derivatives, including 1-(difluoromethyl)-1H-pyrazol-4-amine hydrochloride, was studied using X-ray crystallography. This research explored the biological activity against breast cancer and microbes, contributing to drug discovery (Titi et al., 2020).
Synthesis of Heterocyclic Ketene Aminal Libraries : An efficient synthesis method for 1H-pyrazol-5(4H)-one-based heterocyclic ketene aminals was developed. This method is significant for its high efficiency and environmental friendliness, suitable for large-scale drug discovery applications (Yu et al., 2013).
Chemical Properties and Applications
Rh(III)-Catalyzed Intermolecular C-H Amination : This study presented a mild condition process for C-H amination of 1-aryl-1H-pyrazol-5(4H)-ones, a category that includes 1-(difluoromethyl)-1H-pyrazol-4-amine hydrochloride. This method is essential for developing new pharmaceutical compounds (Wu et al., 2014).
Antifungal Activity of Pyrazole Derivatives : A study focusing on the antifungal activity of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides, closely related to 1-(difluoromethyl)-1H-pyrazol-4-amine hydrochloride. This research is crucial for developing new antifungal agents (Du et al., 2015).
Facile Synthesis of Flexible Bis(pyrazol-1-yl)alkane Ligands : This research developed a straightforward method for synthesizing flexible ligands, including derivatives of 1-(difluoromethyl)-1H-pyrazol-4-amine hydrochloride. Such ligands are valuable in various chemical and biological applications (Potapov et al., 2007).
Synthesis of Highly Substituted 1H-Pyrazole-5-carboxylates : A one-pot synthesis method for 1H-pyrazole-5-carboxylates was developed, showcasing the chemical versatility of 1-(difluoromethyl)-1H-pyrazol-4-amine hydrochloride derivatives. These compounds have potential applications in medicinal chemistry (Zhai et al., 2016).
Multicomponent Domino Reactions in Aqueous Media : This study highlights the synthesis of 4H-pyrano[2,3-c]pyrazol-6-amines, demonstrating the utility of 1-(difluoromethyl)-1H-pyrazol-4-amine hydrochloride in complex chemical reactions. Such reactions are significant for green chemistry and pharmaceutical development (Prasanna et al., 2013).
properties
IUPAC Name |
1-(difluoromethyl)pyrazol-4-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5F2N3.ClH/c5-4(6)9-2-3(7)1-8-9;/h1-2,4H,7H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFTVLJWWKQMKJK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1C(F)F)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6ClF2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(difluoromethyl)-1H-pyrazol-4-amine hydrochloride | |
CAS RN |
1221726-31-3 | |
Record name | 1H-Pyrazol-4-amine, 1-(difluoromethyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1221726-31-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(difluoromethyl)-1H-pyrazol-4-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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